molecular formula C18H20N4O2 B5087752 N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide CAS No. 5601-86-5

N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide

Cat. No.: B5087752
CAS No.: 5601-86-5
M. Wt: 324.4 g/mol
InChI Key: AZOKLIOLHGRFID-UHFFFAOYSA-N
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Description

N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide is a complex organic compound that features a piperidine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide typically involves the reaction of 1-methylpiperidine with naphthalene-1-carboxylic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction could produce various piperidine-based compounds .

Scientific Research Applications

N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, and changes in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide is unique due to its specific combination of the piperidine and naphthalene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22-11-9-14(10-12-22)20-21-18(24)17(23)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-8H,9-12H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOKLIOLHGRFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386177
Record name N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-86-5
Record name N'-[(1-methylpiperidin-4-ylidene)amino]-N-naphthalen-1-yloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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